Lipophilicity Impact of 1-Chloro Substitution
The introduction of a chlorine atom at the 1-position of the isoquinolin-8-ol scaffold substantially increases lipophilicity, a key determinant of membrane permeability and target binding. 1-Chloroisoquinolin-8-ol exhibits a calculated LogP (XLogP3) of 2.7 , compared to an estimated LogP of approximately 1.2-1.5 for the unsubstituted isoquinolin-8-ol parent compound . This quantifiable difference in lipophilicity directly influences the compound's suitability for central nervous system (CNS) drug discovery programs or for targets with hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Isoquinolin-8-ol (estimated LogP ≈ 1.2 - 1.5) |
| Quantified Difference | Increase in LogP of approximately 1.2 - 1.5 units |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
This quantifiable lipophilicity increase justifies selecting 1-chloroisoquinolin-8-ol over its non-halogenated analog for projects requiring enhanced passive membrane permeability or optimized LogD for CNS penetration.
